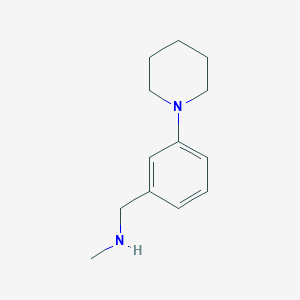

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-(3-piperidin-1-ylbenzyl)amine, also known as MPBA, is a chemical compound that has been widely used in scientific research. This compound is a tertiary amine that is commonly used as a ligand in metal-catalyzed reactions. It has also been used in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

N-methyl-N-(3-piperidin-1-ylbenzyl)amine is involved in chemical synthesis processes, particularly in the hydroaminoalkylation reactions catalyzed by tantalum. This process is significant for the synthesis of α- and β-substituted N-heterocycles, such as piperidine, piperazine, and azepane. The reaction showcases excellent regio- and diastereoselectivity, contributing to the efficient creation of complex molecules that are valuable in various chemical research and development domains (Payne et al., 2013).

Pharmacological Research

The compound has been identified as a key intermediate in the synthesis of several pharmacologically relevant molecules. For instance, it serves as an intermediate in the development of growth hormone secretagogues, highlighting its role in creating compounds with potential therapeutic applications. The specific mechanisms, such as amide bond cleavage and gas-phase rearrangement, underline the compound's utility in sophisticated drug synthesis strategies (Qin, 2002).

Material Science and Polymer Chemistry

N-methyl-N-(3-piperidin-1-ylbenzyl)amine has applications in material science, particularly in Michael addition polymerizations with diacrylamides. This process leads to the formation of novel linear poly(amido amine)s, which include secondary and tertiary amines in their backbones. These polymers have potential applications in various fields, including drug delivery systems and materials engineering, due to their unique structural properties (Wang et al., 2005).

Neuroscience and Enzyme Inhibition

Another critical application of N-methyl-N-(3-piperidin-1-ylbenzyl)amine is in the synthesis of cholinesterase and monoamine oxidase dual inhibitors. These inhibitors are essential for treating various neurological disorders, including Alzheimer's disease. By designing and synthesizing new indole derivatives based on this compound, researchers aim to develop novel treatments that could offer dual therapeutic actions, potentially improving the management of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Eigenschaften

IUPAC Name |

N-methyl-1-(3-piperidin-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHELHMLNRPDTJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428148 |

Source

|

| Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-65-0 |

Source

|

| Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)

![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

![1-(8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)ethanone](/img/structure/B1365377.png)